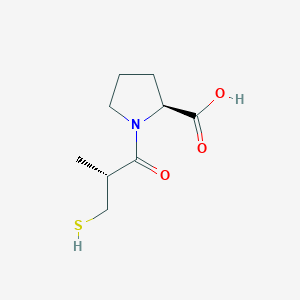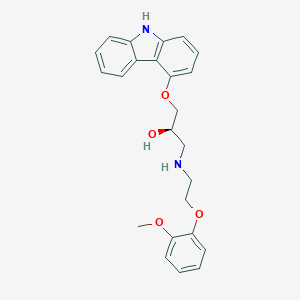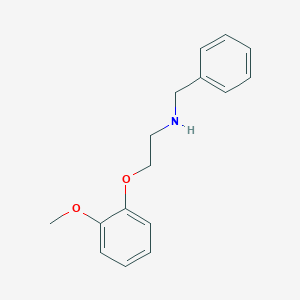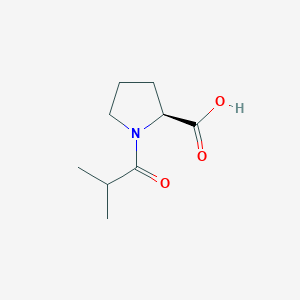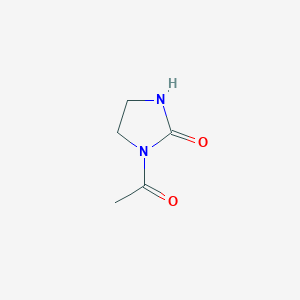
1-Acetil-2-imidazolidinona
Descripción general
Descripción
1-Acetyl-2-imidazolidinone, with the chemical formula C6H10N2O2 and CAS registry number 5391-39-9, is a compound known for its diverse applications in pharmaceuticals and organic synthesis . This white crystalline solid is characterized by its acetyl and imidazolidinone functional groups. It is commonly used as a building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients .
Aplicaciones Científicas De Investigación
1-Acetyl-2-imidazolidinone has a wide range of applications in scientific research:
Mecanismo De Acción
1-Acetyl-2-imidazolidinone, also known as 1-acetylimidazolidin-2-one, is a compound with the molecular formula C5H8N2O2 Despite its potential applications in various fields, the specific details about its mechanism of action, targets, and pharmacokinetics are not widely available in the literature
Mode of Action
It’s known to be used as a synthetic reagent in the preparation of certain compounds . The specifics of how it interacts with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known to be used in the synthesis of moxonidine , an antihypertensive compound , suggesting it may play a role in pathways related to blood pressure regulation.
Métodos De Preparación
1-Acetyl-2-imidazolidinone can be synthesized through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbon monoxide in the presence of a catalyst.
Diamination of Olefins: This approach uses olefins and diamines to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidinone ring.
Aziridine Ring Expansion: This method involves the expansion of aziridine rings to form the imidazolidinone structure.
Industrial production methods typically involve the reaction of 2-imidazolidone with acetic anhydride at elevated temperatures .
Análisis De Reacciones Químicas
1-Acetyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert 1-acetyl-2-imidazolidinone into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted imidazolidinones and their derivatives .
Comparación Con Compuestos Similares
1-Acetyl-2-imidazolidinone is unique due to its specific functional groups and chemical properties. Similar compounds include:
2-Imidazolidone: A precursor for the synthesis of 1-acetyl-2-imidazolidinone.
Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidinone structure.
1-Methyl-2-imidazolidinone: A derivative with a methyl group instead of an acetyl group.
These compounds share similar chemical properties but differ in their specific functional groups and applications.
Propiedades
IUPAC Name |
1-acetylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWACYUTERPMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202187 | |
| Record name | 1-Acetylimidazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-39-9 | |
| Record name | 1-Acetyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylimidazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylimidazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-2-imidazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLIMIDAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I618FH9ZLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-acetyl-2-imidazolidinone in the synthesis of Moxonidine?
A1: 1-acetyl-2-imidazolidinone serves as a crucial building block in the synthesis of Moxonidine, a centrally acting antihypertensive drug. Specifically, it reacts with [2,4,6-14C3]-4,6-dichloro-2-methyl-5-aminopyrimidine, followed by hydrolysis with sodium methoxide, to yield the final Moxonidine molecule []. This reaction sequence effectively introduces the imidazolidine ring, a key structural feature of Moxonidine.
Q2: Is 1-acetyl-2-imidazolidinone used in the synthesis of other pharmaceuticals?
A2: Yes, 1-acetyl-2-imidazolidinone is also employed in the synthesis of Tizanidine hydrochloride [], another centrally acting drug primarily used as a muscle relaxant to treat spasticity. In this synthesis, it reacts with 5-chloro-4-amino-2,1,3-benzothiadiazole, followed by hydrolysis and HCl salt formation, to yield Tizanidine hydrochloride.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








